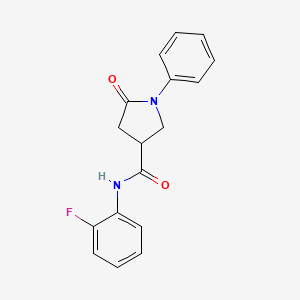

![molecular formula C26H23NO3S2 B5500518 5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with the thiazolidin-4-one moiety, similar to our compound of interest, has been explored in various studies. For example, Sohda et al. (1982) synthesized a series of compounds with the 4-(2-methyl-2-phenylpropoxy) benzyl moiety, focusing on their hypoglycemic and hypolipidemic activities (Sohda et al., 1982). Similarly, Bhalgat et al. (2014) synthesized 5-benzylidene-2-(phenylimino)-thiazolidin-4-one derivatives and examined their pharmacological properties (Bhalgat et al., 2014).

Molecular Structure Analysis

Delgado et al. (2005) studied the supramolecular structures of four thioxothiazolidin-4-ones, including (Z)-5-benzylidene-2-thioxothiazolidin-4-one. They highlighted the hydrogen-bonded dimers, chains of rings, and sheets in these structures (Delgado et al., 2005).

Chemical Reactions and Properties

Chopde et al. (2017) explored the antibacterial and antifungal activities of thiazolidin-4-one derivatives, which involved synthesizing novel compounds and testing their biological properties (Chopde et al., 2017).

Physical Properties Analysis

In 2012, Kosma et al. analyzed the molecular structure of a thiazolidin-4-one derivative, focusing on its planarity and hydrogen bonding characteristics, which are crucial for understanding its physical properties (Kosma et al., 2012).

Chemical Properties Analysis

Wu et al. (2006) investigated the anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs, shedding light on their chemical properties and potential therapeutic uses (Wu et al., 2006).

Scientific Research Applications

Synthesis and Antidiabetic Agents

A study by Sohda et al. (1982) synthesized a series of compounds bearing a related structure and evaluated their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, indicating significant potential in antidiabetic applications (Sohda et al., 1982).

Anti-inflammatory and Dual Inhibitors

Unangst et al. (1994) prepared and evaluated benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating significant anti-inflammatory activity in rat models (Unangst et al., 1994).

Anticonvulsant and Benzodiazepine Receptor Agonists

Faizi et al. (2017) designed, synthesized, and evaluated a new series of 4-thiazolidinone derivatives as anticonvulsant agents, showcasing their potential as benzodiazepine receptor agonists with significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antibacterial and Antifungal Activities

Chopde et al. (2017) synthesized novel thiazolidinones and evaluated their antibacterial and antifungal activity, contributing to the development of new antimicrobial agents (Chopde et al., 2017).

Anticancer Activity

Wu et al. (2006) explored the anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, identifying compounds that induce apoptosis in cancer cells selectively, offering a promising direction for cancer treatment (Wu et al., 2006).

Future Directions

properties

IUPAC Name |

(5E)-5-[[4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3S2/c1-19(17-29-22-10-6-3-7-11-22)18-30-23-14-12-20(13-15-23)16-24-25(28)27(26(31)32-24)21-8-4-2-5-9-21/h2-16,19H,17-18H2,1H3/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFZKJFAOHWBBL-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC1=CC=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5500452.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![4-(4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5500465.png)

![5-[1-(2-amino-6-methyl-4-pyrimidinyl)-4-piperidinyl]-4-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500484.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)